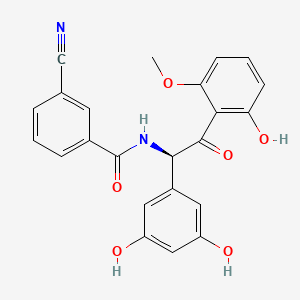
(R)-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide is a complex organic compound that features a cyano group, multiple hydroxyl groups, and a benzamide structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved through the reaction of a suitable amine with a benzoyl chloride derivative under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Functionalization of the Phenyl Rings: Hydroxyl and methoxy groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the cyano group may produce primary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit antioxidant, anti-inflammatory, or anticancer activities.
Medicine
In medicine, such compounds could be explored for their therapeutic potential. They might serve as lead compounds in drug discovery programs targeting specific diseases.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets could include kinases, transcription factors, or membrane receptors, and the pathways involved might be related to cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxyphenyl)-2-oxoethyl)benzamide: Lacks the methoxy group.
®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-methoxyphenyl)-2-oxoethyl)benzamide: Lacks the hydroxyl group on the second phenyl ring.
Uniqueness
The presence of both hydroxyl and methoxy groups on the phenyl rings, along with the cyano and benzamide functionalities, makes ®-3-Cyano-N-(1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl)benzamide unique. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C23H18N2O6 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
3-cyano-N-[(1R)-1-(3,5-dihydroxyphenyl)-2-(2-hydroxy-6-methoxyphenyl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C23H18N2O6/c1-31-19-7-3-6-18(28)20(19)22(29)21(15-9-16(26)11-17(27)10-15)25-23(30)14-5-2-4-13(8-14)12-24/h2-11,21,26-28H,1H3,(H,25,30)/t21-/m1/s1 |
Clé InChI |
JGYVGEOPSWHOTD-OAQYLSRUSA-N |
SMILES isomérique |
COC1=CC=CC(=C1C(=O)[C@@H](C2=CC(=CC(=C2)O)O)NC(=O)C3=CC=CC(=C3)C#N)O |
SMILES canonique |
COC1=CC=CC(=C1C(=O)C(C2=CC(=CC(=C2)O)O)NC(=O)C3=CC=CC(=C3)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
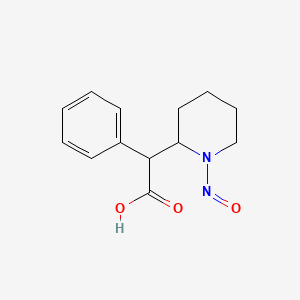
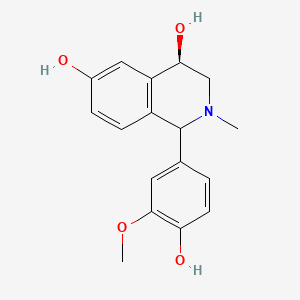
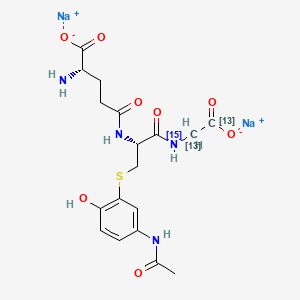
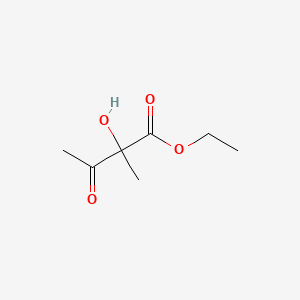
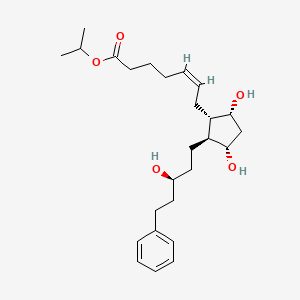
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)
![Oxalate;3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B13846457.png)

![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
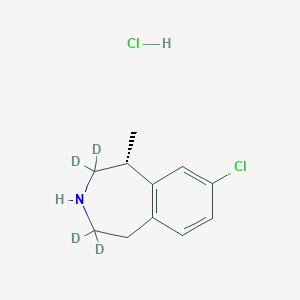
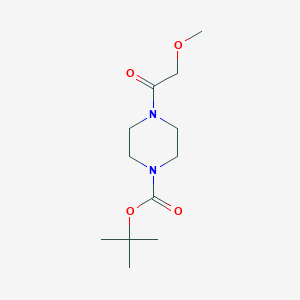
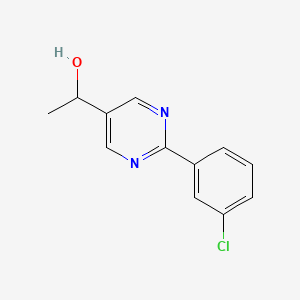
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
